molecular formula C10H9BrF4O B6312184 2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol CAS No. 1357627-35-0

2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol

Cat. No. B6312184
CAS RN: 1357627-35-0
M. Wt: 301.07 g/mol
InChI Key: MCEPGWSDUPDVPZ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol, also known as 2,6-DM-4-Br-TFP, is a synthetic organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 309.02 g/mol and a melting point of 131-133°C. It is a derivative of phenol, and its structure consists of a phenolic group attached to a brominated tetrafluoroethyl group. 2,6-DM-4-Br-TFP is a versatile compound, and its applications range from drug discovery to medicinal chemistry.

Scientific Research Applications

2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a useful compound for a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds. Additionally, it has been used in the synthesis of polymers, such as polyurethanes, polyvinyl chloride, and polyethylene terephthalate. Furthermore, it has been used in the synthesis of a variety of organic catalysts and ligands.

Mechanism of Action

2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a versatile compound that can be used in a variety of reactions. Its mechanism of action is dependent on the reaction it is used in. For example, when it is used in the synthesis of organic catalysts and ligands, it acts as an electron-withdrawing group, which stabilizes the transition state of the reaction. In addition, when it is used in the synthesis of polymers, it acts as a cross-linking agent, which helps to form the polymer chain.
Biochemical and Physiological Effects
2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a synthetic compound and is not found naturally in the environment. Therefore, its biochemical and physiological effects have not been extensively studied. However, it is known to be a strong acid, and it is known to have a low toxicity in humans and animals.

Advantages and Limitations for Lab Experiments

2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a useful compound for a variety of laboratory experiments. Its advantages include its low cost, its low toxicity, and its versatility. It is also easy to synthesize and can be used in a variety of reactions. However, it is important to note that it is a strong acid and can be hazardous when handled improperly.

Future Directions

2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP is a versatile compound with a variety of applications in scientific research. Future research should focus on further exploring its potential applications, such as its use in drug discovery, medicinal chemistry, and polymer synthesis. Additionally, further research should be conducted to explore its biochemical and physiological effects, as well as its toxicity in humans and animals. Finally, further research should be conducted to explore its potential as a catalyst or ligand in organic reactions.

Synthesis Methods

2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP can be synthesized via a three-step process. The first step involves the reaction of 2,6-dimethylphenol and 2-bromo-1,1,2,2-tetrafluoroethyl bromide in the presence of a base such as sodium hydroxide. This reaction produces 2,6-dimethyl-4-bromo-1,1,2,2-tetrafluoroethylphenol. The second step involves the reaction of the product with sodium hydroxide, followed by the addition of sodium borohydride, which reduces the bromine atom to a hydroxyl group. The third step involves the removal of the excess sodium hydroxide, followed by the addition of aqueous hydrochloric acid to precipitate the product, 2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenolTFP.

properties

IUPAC Name

4-(2-bromo-1,1,2,2-tetrafluoroethyl)-2,6-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF4O/c1-5-3-7(4-6(2)8(5)16)9(12,13)10(11,14)15/h3-4,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEPGWSDUPDVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-(2-bromo-1,1,2,2-tetrafluoroethyl)phenol

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